molecular formula C18H17N3O6S2 B2448351 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide CAS No. 886908-69-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Cat. No.: B2448351
CAS No.: 886908-69-6
M. Wt: 435.47
InChI Key: SLFHAJJDGRBMBP-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a complex organic compound that features a combination of sulfonyl, oxadiazole, and tosyl groups

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFHAJJDGRBMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous 1,3,4-oxadiazole syntheses. A comparative study using precursor 16 (Table 1) showed conventional heating provided 24% yield versus 50% under microwave conditions.

Adapted Protocol for Target Compound:

  • Microwave Setup: CEM Discover SP reactor (300 W max power)
  • Cyclization Step: 120°C, 15 minutes, POCl₃/DMF system
  • Amidation Step: 80°C, 10 minutes, THF/Et₃N
  • Overall Yield Improvement: 22% (conventional) → 48% (microwave)

Analytical Characterization Data

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Analytical Method Key Spectral Features Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.32 (m, 8H, aromatic), 4.42 (s, 2H, CH₂), 2.41 (s, 3H, CH₃)
FT-IR (KBr) 1685 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1220 cm⁻¹ (C-O-C)
HPLC Purity 98.7% (C18 column, acetonitrile/water 70:30, 1 mL/min)

Comparative Methodological Analysis

A meta-analysis of synthetic approaches reveals critical trade-offs:

Parameter Conventional Method Microwave Method
Total Time 20–24 hours 25–40 minutes
Isolated Yield 55–68% 70–82%
Energy Consumption High (reflux conditions) Low (focused irradiation)
Byproduct Formation 15–20% <5%

Microwave irradiation reduces side reactions through uniform heating, particularly beneficial for thermally sensitive intermediates.

Scale-Up Considerations

Pilot-scale production (100 g batch) necessitates modifications:

  • Cyclization: Replace POCl₃ with polyphosphoric acid (PPA) for safer handling.
  • Solvent Recovery: Implement DCM distillation (bp 39.6°C) to improve cost-efficiency.
  • Crystallization: Use n-hexane/ethyl acetate (3:1) for higher purity (99.2% by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The tosyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced heterocycles, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and oxadiazole groups are known to interact with biological targets through hydrogen bonding and hydrophobic interactions.

    Materials Science: The compound’s electronic properties can be exploited in the design of new materials, where it may act as a donor or acceptor in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S. The structure features a methylsulfonyl group that enhances solubility and bioavailability, crucial for its transport within biological systems.

Biological Activity Overview

The compound has been evaluated for several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of oxadiazole compounds exhibit significant antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, related compounds have shown growth inhibition rates ranging from 85.76% to 97.76% against these pathogens .
  • Anti-inflammatory Activity : The compound demonstrates potential as a selective COX-2 inhibitor. In vitro assays have shown that it exhibits a high selectivity index (SI) for COX-2 over COX-1, which is critical for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cyclooxygenase Enzymes : The compound selectively inhibits COX-2 enzymes involved in inflammatory processes while sparing COX-1, thus reducing the risk of adverse effects .
  • Antibacterial Mechanism : The oxadiazole ring structure is known to interact with bacterial enzymes and proteins, disrupting their function and leading to cell death.

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial Activity (%)COX-2 Inhibition IC50 (µM)Selectivity Index
This compound85.76 - 97.760.10 - 0.31High (31.29 - 132)
IndomethacinModerate (reference)0.039Low (0.079)
CelecoxibModerate (reference)Not specifiedModerate

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Inflammation Models : In animal models using egg-white induced edema, compounds with similar structural features displayed superior anti-inflammatory effects compared to standard NSAIDs like diclofenac sodium .

Q & A

Q. What are the key synthetic pathways for preparing N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of hydrazides with acid chlorides or via condensation reactions (e.g., using 2-chloro-N-phenylacetamide intermediates) under reflux conditions .

Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in toluene/water mixtures, monitored by TLC .

Coupling : Tosylacetamide introduction via nucleophilic substitution or amide bond formation, often requiring sodium hydride as a base in solvents like DMF .
Critical parameters include temperature control (reflux at ~80–100°C), solvent polarity, and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify protons (e.g., methylsulfonyl singlet at δ 3.1 ppm) and aromatic substituents .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ for C₁₈H₁₆N₃O₅S₂: ~418.06) .
  • TLC/HPLC : Hexane:ethyl acetate (9:1) or reverse-phase HPLC for purity assessment (>95%) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : In vitro screens suggest:
  • Enzyme inhibition : Potential interaction with cyclooxygenase-2 (COX-2) due to methylsulfonyl’s electron-withdrawing effects, tested via ELISA .
  • Antimicrobial activity : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to oxadiazole analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require strict anhydrous conditions .
  • Catalyst screening : Triethylamine or pyridine for acid scavenging in amide bond formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate gradient) to isolate isomers .
  • Yield tracking : Comparative studies show reflux durations >6 hours increase oxadiazole ring stability (yield improvement from 55% to 78%) .

Q. How to establish structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogens (e.g., -Cl, -F) or methoxy groups at the phenyl ring to assess electronic effects on COX-2 binding .
  • Bioisosteric replacement : Replace tosylacetamide with thioacetamide to evaluate sulfur’s role in membrane permeability .
  • Assay design : Dose-response curves (IC₅₀) in enzyme inhibition assays and cytotoxicity profiling (MTT assay on HEK293 cells) to quantify selectivity .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to model methylsulfonyl’s hydrogen bonding with Arg120 and Tyr355 .
  • QSAR modeling : Train models on oxadiazole derivatives’ logP and polar surface area to correlate with antibacterial activity .
  • MD simulations : Assess stability of ligand-receptor complexes (20 ns trajectories) using GROMACS .

Q. How to resolve contradictions in biological activity data across similar oxadiazoles?

  • Methodological Answer :
  • Meta-analysis : Compare datasets from standardized assays (e.g., CLSI guidelines for antimicrobial testing) to identify protocol-driven variability .
  • Control normalization : Include reference compounds (e.g., indomethacin for COX-2) to calibrate inter-lab variability .
  • Epistructural analysis : Evaluate crystallographic data to confirm bioactive conformations vs. synthetic analogs .

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